2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
CAS No.: 868967-63-9
Cat. No.: VC5138998
Molecular Formula: C19H13F3N6OS
Molecular Weight: 430.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868967-63-9 |
|---|---|
| Molecular Formula | C19H13F3N6OS |
| Molecular Weight | 430.41 |
| IUPAC Name | 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C19H13F3N6OS/c20-19(21,22)12-5-1-2-6-13(12)24-16(29)11-30-17-9-8-15-25-26-18(28(15)27-17)14-7-3-4-10-23-14/h1-10H,11H2,(H,24,29) |
| Standard InChI Key | VRIUKRIUPCDNMS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Introduction
Structural Characteristics and Chemical Properties
Physicochemical Data
Key properties derived from experimental and computational analyses include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 430.41 g/mol | |
| CAS Number | 868967-63-9 | |
| SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Solubility and melting point data remain unreported, though the presence of polar groups (amide, sulfur) and aromatic systems suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The logP value, estimated computationally, likely falls between 2.5–3.5, indicating balanced hydrophobicity for membrane permeability .
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of this compound typically follows a convergent approach, as inferred from analogous triazolo-pyridazine derivatives:
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Formation of the Triazolo-Pyridazine Core:
Condensation of pyridazine-3-hydrazine with a pyridine-2-carboxylic acid derivative under acidic conditions yields the triazolo[4,3-b]pyridazine scaffold. Cyclization is often catalyzed by phosphoryl chloride (POCl) or polyphosphoric acid. -
Introduction of the Thioacetamide Linker:
The 6-position of the pyridazine ring undergoes nucleophilic substitution with a mercaptoacetamide intermediate. This step typically employs a base like potassium carbonate in anhydrous dimethylformamide (DMF) to facilitate thiolate ion formation. -
Coupling with the Trifluoromethylphenyl Group:
The acetamide’s amine group reacts with 2-(trifluoromethyl)phenyl isocyanate or a reactive acyl chloride derivative. Catalysis by 1-hydroxybenzotriazole (HOBt) and N,N’-dicyclohexylcarbodiimide (DCC) enhances coupling efficiency.
Reaction Optimization
Critical parameters affecting yield and purity include:
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Temperature Control: Exothermic reactions (e.g., cyclization) require cooling to 0–5°C to prevent side product formation.
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Solvent Selection: Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, while toluene facilitates azeotropic removal of water in condensation steps.
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Catalyst Loading: POCl concentrations above 1.5 equivalents risk over-chlorination, necessitating careful stoichiometric adjustments .
Purification often involves column chromatography using silica gel and ethyl acetate/hexane gradients, followed by recrystallization from ethanol-water mixtures. Reported yields for analogous compounds range from 45–60%, though data specific to this derivative remain limited.
Biological Activities and Mechanistic Insights
Hypothesized Pharmacological Targets
While direct studies on this compound are scarce, structural analogs exhibit activity against:
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Kinase Enzymes: The triazolo-pyridazine core mimics ATP’s purine ring, enabling competitive inhibition of kinases involved in cancer and inflammatory diseases .
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Viral Proteases: Sulfur-containing analogs demonstrate binding to the active site of SARS-CoV-2 main protease (M) in silico, suggesting antiviral potential.
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G Protein-Coupled Receptors (GPCRs): The trifluoromethylphenyl group may interact with hydrophobic pockets in neurotransmitter receptors, modulating signaling pathways.
Structure-Activity Relationships (SAR)
Key SAR observations from related compounds include:
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Pyridine Substitution: A pyridin-2-yl group at the triazole’s 3-position enhances solubility and target affinity compared to phenyl analogs .
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Trifluoromethyl Position: The -CF group at the phenyl ring’s 2-position (ortho) improves metabolic stability over para-substituted derivatives due to steric shielding from cytochrome P450 enzymes.
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Thioether Linker: Replacing sulfur with oxygen (ether) or methylene reduces potency, highlighting the importance of sulfur’s electronegativity and hydrogen-bonding capacity .
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